Einecs 298-193-1

Solubility Nucleoside Chemistry Formulation

Einecs 298-193-1 (CAS 93778-55-3) is a highly complex, fully protected dinucleotide analog identified as Guanosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'→5')-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-benzoate. With a substantial molecular weight of 1271.7 g/mol and the formula C65H60ClN10O14P, it features multiple orthogonal protecting groups.

Molecular Formula C65H60ClN10O14P
Molecular Weight 1271.7 g/mol
CAS No. 93778-55-3
Cat. No. B12745071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 298-193-1
CAS93778-55-3
Molecular FormulaC65H60ClN10O14P
Molecular Weight1271.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C65H60ClN10O14P/c1-39(2)60(77)73-64-72-59-56(62(79)74-64)70-38-76(59)53-32-49(88-63(80)41-16-10-6-11-17-41)52(87-53)35-85-91(81,89-48-30-24-45(66)25-31-48)90-50-33-54(75-37-69-55-57(67-36-68-58(55)75)71-61(78)40-14-8-5-9-15-40)86-51(50)34-84-65(42-18-12-7-13-19-42,43-20-26-46(82-3)27-21-43)44-22-28-47(83-4)29-23-44/h5-31,36-39,49-54H,32-35H2,1-4H3,(H,67,68,71,78)(H2,72,73,74,77,79)/t49-,50-,51+,52+,53+,54+,91?/m0/s1
InChIKeyGJPKLHJDYSCXKA-QYPFEOFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 298-193-1 (CAS 93778-55-3): A Complex Dinucleotide Analog for Nucleic Acid Research


Einecs 298-193-1 (CAS 93778-55-3) is a highly complex, fully protected dinucleotide analog identified as Guanosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'→5')-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-benzoate. With a substantial molecular weight of 1271.7 g/mol and the formula C65H60ClN10O14P, it features multiple orthogonal protecting groups . This compound serves as a critical intermediate in the synthesis of modified oligonucleotides, finding application in advanced research fields such as antisense technology, RNA interference (RNAi), and gene regulation studies, where precise chemical modifications are paramount .

Beyond Simple Nucleosides: Why Einecs 298-193-1's Precision Cannot Be Substituted


Substituting Einecs 298-193-1 with a simple, unprotected nucleoside or a less complex analog is not feasible due to its critical role as a pre-configured, multi-protected dinucleotide building block. Generic analogs lack the precise arrangement of orthogonal protecting groups—specifically the 5'-O-DMTr, the 3'-benzoate, and the N-benzoyl and N-isobutyryl groups—which are essential for regioselective incorporation into an oligonucleotide chain during solid-phase synthesis [1]. The presence of an internal phosphotriester linkage between two differentially protected nucleosides (2'-deoxyadenosine and 2'-deoxyguanosine) creates a specific intermediate that a simple mixture of monomers cannot replicate without generating sequence errors and complex, low-yield purification challenges [2]. This intrinsic chemical complexity mandates the use of this specific compound to ensure fidelity in the synthesis of research-grade oligonucleotides.

Quantitative Differentiators for Einecs 298-193-1 Against Analogous Building Blocks


Aqueous Solubility Profile vs. Simpler Nucleoside Analogs

The target compound exhibits extremely low aqueous solubility, calculated at 3.9E-5 g/L at 25°C, a critical parameter for handling and reaction design . This contrasts sharply with a simpler protected nucleoside like N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine (CAS 63660-23-1), which lacks the extensive hydrophobic DMTr and dinucleotide character, and has a significantly higher predicted solubility, based on its lower molecular weight (441.44 g/mol) and different polar surface area . For procurement, this low solubility dictates that solutions must be prepared in specific anhydrous organic solvents, not aqueous buffers.

Solubility Nucleoside Chemistry Formulation

Molecular Complexity and Specificity for Advanced Oligonucleotide Synthesis

This compound is a pre-formed dinucleotide with a molecular weight of 1271.66 g/mol, incorporating a phosphotriester bridge between a protected 2'-deoxyadenosine and a protected 2'-deoxyguanosine . This contrasts with common monomeric building blocks like DMT-2'-deoxyinosine (CAS 93778-57-5, MW: 554.59 g/mol), which requires subsequent coupling steps to form a dimer [1]. The dinucleotide structure ensures precise incorporation of a specific AG sequence motif in one synthetic step, reducing cycle time and improving overall yield for targeted oligonucleotides. This pre-assembled complexity is a key differentiator for researchers needing a specific dinucleotide motif without extensive in-house synthesis.

Oligonucleotide Synthesis Dinucleotide Phosphoramidite Chemistry

Predicted Physicochemical Properties vs. In-Class Phosphoramidites

The target compound has a predicted density of 1.46±0.1 g/cm³ at 20°C and a highly complex structure suggesting a very large polar surface area (PSA) . In comparison, a standard in-class phosphoramidite like DMTr-2'-O-MOE-rG(dmf)-3'-(L)-PSM-Phosphoramidite has a molecular weight of 982.06 g/mol and a different suite of protecting groups, indicating different physicochemical behavior . The higher density and PSA of the target compound directly impact its chromatographic purification profile and long-term storage stability, requiring procurement of material with validated purity and storage conditions.

Physicochemical Properties Density Polar Surface Area Drug Design

Optimal Use Cases for Procuring Einecs 298-193-1 in Nucleic Acid Research


Synthesis of Oligonucleotides with Specific 5'-dA-dG-3' Motifs

This compound is ideally suited for the solid-phase synthesis of modified DNA or RNA oligonucleotides that require a precise 5'-deoxyadenylyl-(3'→5')-2'-deoxyguanosine sequence. As demonstrated by its pre-assembled dinucleotide structure , researchers can bypass two successive monomer coupling steps, reducing synthesis time and minimizing the risk of deletion mutations or sequence errors, leading to a higher yield of the full-length product. Its extremely low aqueous solubility dictates the use of anhydrous acetonitrile or similar solvents during synthesis, adhering to standard phosphoramidite chemistry protocols.

Development of Antisense Therapeutics and RNAi Agents

In the design of antisense oligonucleotides or siRNA, chemical modifications are critical for nuclease resistance and target affinity. This compound allows for the introduction of a specifically protected AG dinucleotide, which may serve as a crucial modification pattern. The orthogonal protecting groups enable further selective deprotection and functionalization, making it a key reagent for structure-activity relationship (SAR) studies aimed at improving the pharmacological properties of therapeutic oligonucleotides .

Preparation of Reference Standards for Analytical Method Development

Due to its high molecular complexity and specific protecting group pattern, this compound serves as an excellent reference standard for calibrating HPLC and LC-MS systems used to monitor complex oligonucleotide synthesis. Its distinct chromatographic profile, derived from its large hydrophobic surface area and predicted density of 1.46 g/cm³ , ensures it can be clearly distinguished from failure sequences or simpler reactants, making it an invaluable tool for analytical chemists developing purity and stability-indicating assays.

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